(R)-2-(2,4,6-Trifluorophenyl)pyrrolidine
Description
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(2R)-2-(2,4,6-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10F3N/c11-6-4-7(12)10(8(13)5-6)9-2-1-3-14-9/h4-5,9,14H,1-3H2/t9-/m1/s1 |
InChI Key |
UAQDFIMMCHHIQG-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=C2F)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization from Pyrrolidone Derivatives
One of the prevalent methods involves starting from pyrrolidone or related precursors, which undergo cyclization in the presence of suitable bases and reagents to form the pyrrolidine ring. For instance, a general procedure described involves:
- Reacting pyrrolidone with di-tert-butyl carbonate in polar or non-polar solvents under alkaline conditions to generate tert-butyl pyrrolidone formate.
- Subsequent nucleophilic aromatic substitution with 2,4,6-trifluorobromobenzene via a Grignard reagent to introduce the trifluorophenyl group.
- Dehydration and deprotection steps to finalize the pyrrolidine ring, leading to the target compound.
This method emphasizes the use of pyrrolidone as a raw material, leveraging its reactivity for ring formation, followed by aromatic substitution to install the trifluorophenyl moiety.
Asymmetric Synthesis via Chiral Catalysts
Given the importance of stereochemistry in biological activity, asymmetric synthesis techniques are employed:
- Reduction of prochiral intermediates using chiral acids and ammonia borane to selectively produce the (R)-enantiomer.
- Catalytic asymmetric hydrogenation or cross-coupling reactions utilizing chiral ligands or catalysts such as rhodium or palladium complexes to establish the (R)-configuration at the 2-position.
This approach ensures high enantioselectivity, with reported enantiomeric excesses often exceeding 90%, making it suitable for industrial applications.
Multi-step Synthesis Pathways
A typical multi-step synthesis includes:
- Formation of the pyrrolidine core via cyclization of amino acid derivatives or related precursors.
- Introduction of the trifluorophenyl group through nucleophilic aromatic substitution or cross-coupling reactions.
- Protection and deprotection of functional groups (e.g., Boc protection for amino groups) to facilitate selective reactions.
- Final stereoselective reduction or chiral induction to obtain the (R)-enantiomer.
Material and Reaction Conditions
Research Highlights and Industrial Relevance
Recent advances have demonstrated that the synthesis of (R)-2-(2,4,6-Trifluorophenyl)pyrrolidine can be optimized for scale-up by employing continuous flow reactors, which enhance reaction control and safety. The use of chiral catalysts and auxiliaries has been particularly successful in achieving high stereoselectivity, critical for pharmaceutical applications.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
®-2-(2,4,6-Trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-(2,4,6-Trifluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-(2,4,6-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall reactivity and interaction with biological molecules. The pyrrolidine ring provides structural rigidity and contributes to the compound’s stereochemistry, which is crucial for its biological activity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, focusing on substitution patterns, molecular weights, and biological relevance:
Q & A
Q. What are the common synthetic routes for (R)-2-(2,4,6-Trifluorophenyl)pyrrolidine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically begins with fluorinated aromatic aldehydes (e.g., 2,4,6-trifluorobenzaldehyde) and chiral pyrrolidine precursors. Key steps include:
- Asymmetric Catalysis : Use of chiral catalysts (e.g., BINOL-derived ligands) to achieve enantioselective C–C bond formation .
- Reductive Amination : Reaction of fluorinated aryl ketones with pyrrolidine derivatives under hydrogenation conditions (e.g., Pd/C or PtO₂) to form the amine backbone .
- Purification : Chiral chromatography (e.g., HPLC with amylose-based columns) to isolate the (R)-enantiomer .
Critical Factors: Temperature (<50°C avoids racemization), solvent polarity (polar aprotic solvents enhance reaction rates), and catalyst loading (≥5 mol% for >90% enantiomeric excess) .
Q. How is the compound characterized to confirm its stereochemistry and purity?
- Methodological Answer :
- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak IA/IB under isocratic conditions (e.g., hexane:isopropanol 90:10) .
- NMR Spectroscopy : Analysis of diastereotopic protons (e.g., pyrrolidine ring protons) and fluorine coupling patterns to confirm substitution .
- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis, particularly for resolving conformational ambiguities in the pyrrolidine ring .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., 233.20 g/mol) and detect impurities .
Advanced Research Questions
Q. What role does the 2,4,6-trifluorophenyl group play in modulating biological activity compared to other fluorophenyl derivatives?
- Methodological Answer : The trifluorophenyl group enhances:
- Lipophilicity : LogP increases by ~0.5–1.0 compared to mono- or difluorinated analogs, improving membrane permeability .
- Metabolic Stability : Resistance to CYP450-mediated oxidation due to fluorine’s electron-withdrawing effects .
- Receptor Binding : Fluorine’s van der Waals interactions with hydrophobic pockets in enzymes (e.g., kinases) improve binding affinity .
Comparative Studies: Replace the trifluorophenyl group with chlorophenyl or methoxyphenyl analogs to assess changes in IC₅₀ values (e.g., in kinase inhibition assays) .
Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity and fluorine’s inductive effects:
- Solvent Screening : Test reactivity in DMF (polar aprotic) vs. THF (non-polar). DMF stabilizes transition states, accelerating SNAr reactions at the 2- and 4-fluorine positions .
- DFT Calculations : Model charge distribution to predict preferred reaction sites (e.g., para-fluorine is less electron-deficient due to resonance) .
- Kinetic Studies : Monitor reaction progress via ¹⁹F NMR to identify intermediates (e.g., Meisenheimer complexes in SNAr) .
Q. What strategies optimize the compound’s use as a chiral ligand in asymmetric catalysis?
- Methodological Answer :
- Ligand Design : Introduce electron-donating groups (e.g., methyl) on the pyrrolidine ring to enhance metal coordination (e.g., with Rh or Pd) .
- Screening : Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation of ketones) under varied conditions (pressure, temperature) .
- Crystallographic Analysis : Resolve metal-ligand complexes to refine steric and electronic tuning .
Data Contradiction Analysis
Q. Why do studies report differing metabolic stabilities for this compound in hepatic microsome assays?
- Methodological Answer : Variability arises from:
- Species Differences : Rat vs. human microsomes exhibit distinct CYP450 isoform activities (e.g., CYP3A4 vs. CYP2D6) .
- Incubation Conditions : Pre-incubation time (≥30 min) and NADPH concentration (1 mM) are critical for reproducible results .
Resolution: Normalize data to control compounds (e.g., verapamil) and use pooled human microsomes for clinical relevance .
Comparative Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
